(1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring substituted with a pyrimidinyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyrimidine derivative followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the reaction of a pyrimidine derivative with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation or hydrolysis steps can then be used to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(1R,2R)-2-pyrimidin-5-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-1-6(7)5-2-9-4-10-3-5/h2-4,6-7H,1H2,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
OTZPGMGFSWZANJ-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN=CN=C2 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
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